molecular formula C25H22BrNO4 B2467511 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 2138141-89-4

4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No. B2467511
CAS RN: 2138141-89-4
M. Wt: 480.358
InChI Key: NQQQYEMLPSIYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as Boc-4-(4-bromophenyl)-4-fluoro-L-phenylalanine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine is not fully understood. However, it is believed to exert its effects by binding to the active site of enzymes and inhibiting their activity. It may also interfere with the function of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the replication of certain viruses. It has also been shown to have antibacterial activity against several strains of bacteria. In addition, it has been found to modulate immune responses, suggesting potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine is its versatility in inhibiting a wide range of enzymes. This makes it a valuable tool for studying enzyme function and identifying potential drug targets. However, its potency may also pose a challenge in determining optimal concentrations for use in experiments. Additionally, the synthesis of 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine can be time-consuming and requires specialized equipment.

Future Directions

There are several potential future directions for research on 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine. One area of interest is the development of new antibiotics based on its structure. Additionally, further investigation into its anticancer and antiviral properties may lead to the development of new treatments for these diseases. Finally, the potential use of 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine in the treatment of autoimmune diseases warrants further study.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine involves the reaction of 4-bromobenzyl alcohol with 9H-fluoren-9-ylmethoxycarbonyl chloride to obtain 4-(4-bromophenyl)-9H-fluoren-9-ylmethoxycarbonyl chloride. This intermediate is then reacted with L-phenylalanine in the presence of a coupling agent to obtain 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine.

Scientific Research Applications

4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against several enzymes, including proteases, kinases, and phosphatases. Additionally, it has been found to have anticancer and antiviral properties. 4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(4-bromophenyl)-4-fluoro-L-phenylalanine has also been investigated for its potential use in the development of new antibiotics.

properties

IUPAC Name

4-(4-bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)23(13-14-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQQYEMLPSIYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

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